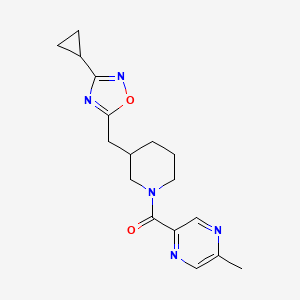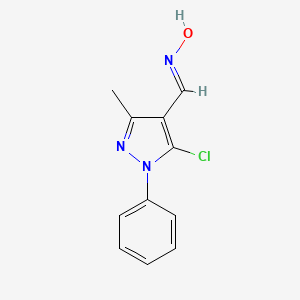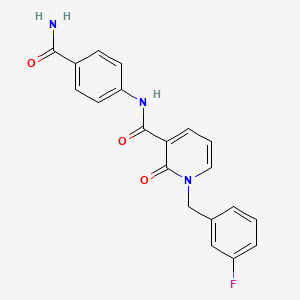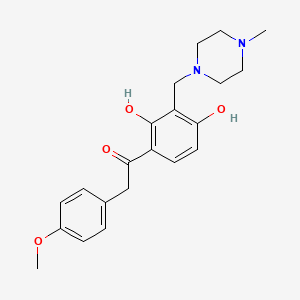![molecular formula C17H18N6O3S B2581934 ethyl 2-(2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)acetate CAS No. 896678-12-9](/img/structure/B2581934.png)
ethyl 2-(2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Ethyl 2-(2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)acetate” is a complex organic compound. It is related to the class of compounds known as triazolopyrimidines . These compounds have been studied for their potential antimicrobial activity .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . Another method involves the reaction of Grignard reagents .Molecular Structure Analysis
The molecular structure of this compound is complex, with a triazolopyrimidine core and various functional groups attached .Chemical Reactions Analysis
Reactions involving similar compounds include the addition of acetote across the C7, N6-double bond, giving 7-acetonyl-5-chloro-6,7-dihydro- . Another reaction involves the treatment of 6-benzoyl-6,7-dihydro-3-phenyl-3H-1,2,3-triazolopyrimidine-7-carbonitrile with an acid, resulting in the ring fission of the pyrimidine ring .Applications De Recherche Scientifique
Synthesis and Heterocyclic Compound Development
Heterocyclic compounds incorporating triazole, pyrimidine, and similar moieties are of significant interest due to their potential biological activities. For example, Fadda et al. (2017) described the synthesis of various heterocycles, including triazolo[1,5-a]pyrimidine derivatives, which were assessed as insecticidal agents against the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017). This research highlights the potential of these compounds in agricultural applications, particularly in pest management.
Antimicrobial Activity
Another significant area of application for such compounds is in the development of new antimicrobial agents. Bhuiyan et al. (2006) explored the synthesis of new thienopyrimidine derivatives and evaluated their antimicrobial activity. Some of these derivatives exhibited pronounced antimicrobial activity, suggesting their potential as templates for developing new antimicrobial drugs (Bhuiyan et al., 2006).
Potential Antiasthma Agents
Moreover, compounds featuring triazolo[1,5-c]pyrimidine structures have been investigated for their potential as antiasthma agents. Medwid et al. (1990) prepared 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines, which were found to be active as mediator release inhibitors, highlighting their potential therapeutic application in asthma management (Medwid et al., 1990).
Mécanisme D'action
Target of Action
The primary targets of ethyl 2-(2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)acetate Similar compounds with a triazolo[4,5-d]pyrimidine core have been studied for their inhibitory activity against certain kinases .
Mode of Action
The exact mode of action of This compound Compounds with similar structures have been shown to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
The biochemical pathways affected by This compound Similar compounds have been shown to affect various cellular processes, potentially impacting multiple biochemical pathways .
Result of Action
The molecular and cellular effects of This compound Similar compounds have been shown to have antitumor activities .
Orientations Futures
Propriétés
IUPAC Name |
ethyl 2-[[2-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)sulfanylacetyl]amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O3S/c1-2-26-14(25)8-18-13(24)10-27-17-15-16(19-11-20-17)23(22-21-15)9-12-6-4-3-5-7-12/h3-7,11H,2,8-10H2,1H3,(H,18,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLVCKLNIJUKBRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)CSC1=NC=NC2=C1N=NN2CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



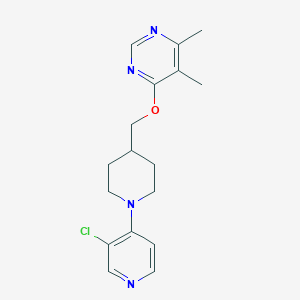
![N-[1-(butan-2-yl)-5-methyl-1H-pyrazol-4-yl]-6-chloro-5-fluoropyridine-3-sulfonamide](/img/structure/B2581859.png)
